molecular formula C10H10O2 B1640625 7-Methoxy-2-methylbenzofuran

7-Methoxy-2-methylbenzofuran

Cat. No. B1640625
M. Wt: 162.18 g/mol
InChI Key: DTWVNXHNOIFZPC-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylbenzofuran is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

7-methoxy-2-methyl-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-7-6-8-4-3-5-9(11-2)10(8)12-7/h3-6H,1-2H3

InChI Key

DTWVNXHNOIFZPC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C(=CC=C2)OC

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well stirred solution of 1-methoxy-2-(2-propenyloxy)benzene (from step 1) (13.0 g, 80.24 mmol) in N,N-diethyl aniline (130 mL) was added cesium fluoride (15.85 g, 104 mmol) and the mixture was heated to 215-220° C. for 4-5 hours. Reaction mixture was cooled to room temperature and 10% aqueous HCl solution (1.0 lit) was added followed by addition of ethyl acetate (300 mL). The mixture was the filtered through Celite bed. The organic layer was separated and washed with water (2×100 mL) and dried over anhydrous sodium sulfate. Removal of solvent under vacuo gave crude product (11.0 g) as dark brown oil. It was then purified through silica gel column using petroleum ether: ethyl acetate (9:1) as an eluent to afford the product as pale yellow oil (4.6 g).
Quantity
13 g
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15.85 g
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130 mL
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300 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2-hydroxymethyl-7-methoxybenzofuran (300 mg), sodium cyanoborohydride (796 mg) and zinc iodide (809 mg) in dichloroethane (10 ml) was stirred for 2 hours at ambient temperature and then refluxed overnight. Chloroform and water were added to the reaction mixture, and the separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash chromatography (n-hexane:ethyl acetate=15:1, v/v) to give 7-methoxy-2-methylbenzofuran (95 mg).
Quantity
300 mg
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796 mg
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10 mL
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solvent
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809 mg
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